molecular formula C15H9BrO B134669 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one CAS No. 17044-50-7

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

Cat. No.: B134669
CAS No.: 17044-50-7
M. Wt: 285.13 g/mol
InChI Key: WYAFINWXANSYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-5H-dibenzoa,dannulen-5-one is a polycyclic aromatic compound belonging to the class of dibenzocycloheptenones.

Mechanism of Action

Target of Action

The primary targets of 10-Bromo-5H-dibenzoa,dannulen-5-one are currently unknown. This compound is a relatively new and unique chemical, and research into its specific targets is ongoing.

Mode of Action

The exact mode of action of 10-Bromo-5H-dibenzoa,dIt is believed to involve an intermolecular friedel–crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization .

Biochemical Pathways

The biochemical pathways affected by 10-Bromo-5H-dibenzoa,dThe compound is thought to participate in chemical reactions such as amide and γ-butyrolactone cyclization reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Bromo-5H-dibenzoa,dannulen-5-one are not yet fully characterized

Result of Action

The molecular and cellular effects of 10-Bromo-5H-dibenzoa,dannulen-5-one’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 10-Bromo-5H-dibenzoa,dannulen-5-one These factors can include temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-5H-dibenzoa,dannulen-5-one typically involves a multi-step process. One common method includes the bromination of 5H-dibenzo[a,d]cyclohepten-5-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Various substituted dibenzocycloheptenones.

    Reduction: Corresponding alcohols.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

10-Bromo-5H-dibenzoa,dannulen-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex polycyclic structures.

    Biology: Investigated for its potential as a protective group in peptide chemistry due to its stability under acidic conditions.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Comparison with Similar Compounds

  • 5H-Dibenzo[a,d]cyclohepten-5-one
  • 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
  • Dibenzosuberone
  • 2,3:6,7-Dibenzosuberenone

Comparison: 10-Bromo-5H-dibenzoa,dannulen-5-one stands out due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its non-brominated counterparts .

Properties

IUPAC Name

9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAFINWXANSYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498237
Record name 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17044-50-7
Record name 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (51.5 g, 1.29 mmol) was added to a stirring slurry of 10,11-dibromo-10,11-dihydro-dibenzo[a,d]cyclohepten-5-one (2) (157.0 g, 428.9 mmol) in 1.8 L of methanol and the resulting mixture was heated to 70° C. under nitrogen. LC/MS analysis after six hours revealed consumption of the starting material. The slurry was allowed to cool to room temperature and the solid was collected by vacuum filtration, washed with a small amount of methanol, and dried under vacuum to afford 113 g (92%) of 10-bromo-dibenzo[a,d]cyclohepten-5-one (3). ESI MS m/z 286.5, 288.5 (M+H)+. 1H NMR (d6-DMSO, 250 MHz): 8.05 (1H, d), 7.89-7.63 (6H, m), 7.42 (1H, m), 6.67 (1H, s).
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
10,11-dibromo-10,11-dihydro-dibenzo[a,d]cyclohepten-5-one
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.